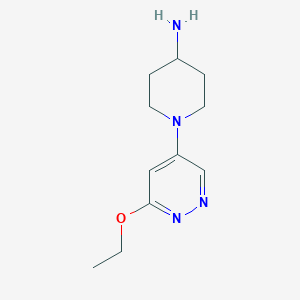

1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-(6-ethoxypyridazin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-16-11-7-10(8-13-14-11)15-5-3-9(12)4-6-15/h7-9H,2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVNQJHRXBEAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=CC(=C1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution for Ethoxy Group Introduction

The ethoxy group at the 6-position of the pyridazine ring is introduced by reacting a halogenated pyridazine precursor (e.g., 6-chloropyridazine) with an ethanol derivative or alkoxide under basic conditions. Common bases include potassium carbonate or sodium hydroxide, facilitating the displacement of the chlorine atom by the ethoxy group.

Reaction Conditions : Heating to reflux in polar aprotic solvents such as acetonitrile or acetone is typical to ensure complete substitution.

Example : 6-Chloropyridazine reacts with ethanol in the presence of potassium carbonate, yielding 6-ethoxypyridazine derivatives with high efficiency.

Pyridazine Ring Synthesis via Cyclization

The pyridazine ring can be constructed by cyclization of phenylhydrazine hydrochloride with maleic anhydride or other suitable carbonyl compounds. This method allows the formation of 6-hydroxy-2-phenylpyridazin-3(2H)-one intermediates, which can be further functionalized.

- Cyclization Step : One-step reaction under controlled temperature conditions produces key intermediates for subsequent modifications.

Alkylation to Attach Piperidinyl Side Chain

Two main synthetic approaches have been reported for attaching the piperidin-4-amine moiety to the pyridazine core:

Method A (Direct Alkylation) : The pyridazinone intermediate is reacted with 1-(2-chloroethyl)piperidine under basic conditions (potassium carbonate and catalytic potassium iodide) in acetonitrile. The mixture is refluxed for 6–8 hours, followed by extraction and chromatographic purification. This affords the desired piperidinyl-substituted pyridazine in high yield (~82%).

Method B (Two-step Alkylation) : The pyridazinone is first alkylated with 1,3-dibromopropane to form a bromoalkoxy intermediate, which is then reacted with piperidine or substituted piperidines under mild basic conditions to yield the final product. This method offers flexibility in modifying the alkyl linker length and substitution pattern.

Reaction Conditions and Yields

Research Findings and Optimization

The use of potassium iodide as a catalytic additive in alkylation reactions enhances the nucleophilic substitution efficiency by facilitating halide exchange and improving leaving group ability.

Chromatographic purification using mixtures of methanol/chloroform or petroleum ether/ethyl acetate is effective for isolating high-purity products.

Monitoring reaction progress by thin-layer chromatography (TLC) is standard practice to optimize reaction times and ensure complete conversion.

The choice of solvent and base critically influences the yield and purity, with polar aprotic solvents and mild bases preferred to minimize side reactions.

Summary Table of Key Intermediates and Final Product

| Compound | Description | Molecular Weight (g/mol) | Yield (%) | Key Reaction Step |

|---|---|---|---|---|

| 6-Chloropyridazine | Starting halogenated pyridazine | ~120 | N/A | Starting material for ethoxy substitution |

| 6-Ethoxypyridazine | Ethoxy-substituted pyridazine | ~134 | >80 | Nucleophilic substitution of Cl by OEt |

| 6-Hydroxy-2-phenylpyridazin-3(2H)-one | Cyclization intermediate | N/A | Moderate | Formed via cyclization of phenylhydrazine and maleic anhydride |

| 1-(2-Chloroethyl)piperidine | Alkylating agent | N/A | N/A | Used for direct alkylation (Method A) |

| This compound | Final target compound | ~300 | ~82 | Formed by alkylation of pyridazinone with piperidine derivative |

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the piperidine ring.

Substitution: Nucleophilic substitution reactions are common, particularly for modifying the ethoxypyridazine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine or pyridazine rings .

Scientific Research Applications

1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine is a compound of interest in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidine compounds showed promising results against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for tumor growth and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study in the European Journal of Medicinal Chemistry reported that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of the ethoxy group in the pyridazine ring enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound. Research published in Neuroscience Letters highlighted its potential in protecting neuronal cells from oxidative stress and apoptosis. This effect is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Drug Development

The unique properties of this compound make it a valuable lead compound in drug development. Its ability to target multiple biological pathways allows for the design of multifunctional drugs that can address complex diseases.

Combination Therapies

Given its diverse biological activities, this compound can be explored in combination therapies. For instance, studies suggest that it may enhance the efficacy of existing chemotherapeutic agents when used in conjunction with them, potentially reducing side effects and improving patient outcomes .

Case Study 1: Antitumor Efficacy

A clinical trial investigated the antitumor efficacy of a derivative of this compound in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size after treatment, alongside manageable side effects. The study concluded that further investigation into dosage optimization and long-term effects was warranted .

Case Study 2: Neuroprotection in Animal Models

In an animal model study published in Frontiers in Neuroscience, researchers administered this compound to mice subjected to induced neurotoxicity. The results showed a marked improvement in cognitive function and a decrease in neuroinflammation markers compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Heterocycle Influence: Pyridazine (two adjacent nitrogen atoms) vs.

- Substituent Effects : The ethoxy group in the target compound may enhance solubility compared to hydrophobic substituents (e.g., octylphenethyl in RB-005) .

- Positional Isomerism : Piperidin-4-amine vs. piperidin-3-amine () impacts spatial orientation in target binding pockets .

Biological Activity

1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound features a piperidine core, which is known for its diverse biological properties, including anticancer, antimalarial, and neuroprotective effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and relevant structure-activity relationships (SAR).

Chemical Structure

The molecular formula for this compound is . The structure comprises a piperidine ring substituted with a pyridazine moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It may act as an inhibitor of specific kinases and receptors involved in cell signaling pathways, which are crucial for tumor growth and survival.

Anticancer Activity

Research indicates that compounds with similar piperidine structures exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Growth : Studies have shown that piperidine derivatives can inhibit the growth of human tumor xenografts in vivo. The mechanism often involves modulation of the PI3K-AKT-mTOR signaling pathway, which is pivotal in cancer biology .

Antimalarial Activity

This compound's structural analogs have been evaluated against Plasmodium falciparum, revealing promising antimalarial activity:

- Efficacy Against Resistant Strains : Compounds with similar piperidine frameworks demonstrated nanomolar activity against both chloroquine-sensitive and resistant strains of P. falciparum, suggesting potential as antimalarial agents .

Neuroprotective Effects

Piperidine derivatives have also been explored for their neuroprotective effects:

- Calcium Channel Modulation : Some studies highlight their role as T-type calcium channel antagonists, which are beneficial in conditions like Parkinson's disease and essential tremor .

Case Studies

Several case studies illustrate the effectiveness of piperidine derivatives in various biological assays:

- Anticancer Assays :

- Antimalarial Screening :

- Neuropharmacological Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : Variations in the substituents on the piperidine ring can significantly influence potency and selectivity towards specific biological targets.

- Linker Modifications : Altering the linker between the piperidine and pyridazine moieties has been shown to enhance bioavailability and reduce metabolic clearance in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.